molecular formula C22H16Cl2N2O4 B12008698 [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 767312-44-7

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12008698
CAS No.: 767312-44-7
M. Wt: 443.3 g/mol
InChI Key: OVGYIEUGVNSVOE-DHRITJCHSA-N
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Description

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate: is a chemical compound with a complex structure. It combines a hydrazine derivative, a benzoyl group, and a dichlorobenzoate moiety. Let’s break it down:

    Hydrazinylidene: This part of the compound contains a hydrazine-like functional group, which can participate in various reactions.

    Benzoyl: The benzoyl group (C₆H₅CO-) is derived from benzoic acid and is often found in organic compounds.

    Dichlorobenzoate: The dichlorobenzoate portion contributes to the overall structure and properties.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

    Hydrazinylidene Formation: Start by reacting an appropriate hydrazine derivative (such as hydrazine hydrate) with a benzoyl chloride or benzoyl bromide. This forms the hydrazinylidene intermediate.

    Coupling Reaction: Combine the hydrazinylidene intermediate with 2,4-dichlorobenzoic acid or its ester. The reaction typically occurs under basic conditions.

    Purification: Purify the resulting compound through recrystallization or other methods.

For industrial production, large-scale synthesis and purification processes are optimized to achieve high yields.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich functional groups.

    Reduction: Reduction reactions can modify the hydrazinylidene or benzoyl portions.

    Substitution: Substitution reactions can occur at the phenyl ring or the dichlorobenzoate group.

    Common Reagents: Reagents like sodium hydroxide, acid chlorides, and reducing agents are commonly used.

    Major Products: Depending on reaction conditions, various derivatives can form, including substituted phenylhydrazones and related compounds.

Scientific Research Applications

    Biology: Explore its interactions with biological molecules (enzymes, receptors, etc.).

    Medicine: Assess its pharmacological properties, potential as a drug candidate, or use in prodrugs.

    Industry: Consider its role in materials science, catalysis, or specialty chemicals.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets (enzymes, receptors, etc.).
  • Further research is needed to elucidate the exact pathways and biological effects.

Comparison with Similar Compounds

    Unique Features: Highlight its distinct structural elements (e.g., the hydrazinylidene group).

    Similar Compounds: Other hydrazones, benzoyl derivatives, or dichlorobenzoates.

Properties

CAS No.

767312-44-7

Molecular Formula

C22H16Cl2N2O4

Molecular Weight

443.3 g/mol

IUPAC Name

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H16Cl2N2O4/c1-29-20-5-3-2-4-18(20)21(27)26-25-13-14-6-9-16(10-7-14)30-22(28)17-11-8-15(23)12-19(17)24/h2-13H,1H3,(H,26,27)/b25-13+

InChI Key

OVGYIEUGVNSVOE-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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